C15H24ClN5O3S

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C15H24ClN5O3S is a complex organic molecule that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C15H24ClN5O3S typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reduction of 5-chloro-6-methoxycarbonyl uracil to obtain 5-chloro-6-hydroxymethyl uracil. This intermediate is then subjected to further reactions to achieve the final compound .

Industrial Production Methods

Industrial production of This compound often employs environmentally friendly and cost-effective methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is designed to be scalable and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

C15H24ClN5O3S: undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced using reducing agents, leading to the formation of different products.

Substitution: In this reaction, one functional group in the molecule is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Scientific Research Applications

C15H24ClN5O3S: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of C15H24ClN5O3S involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in various physiological effects, depending on the context and application .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to C15H24ClN5O3S include other organic molecules with comparable structures and functional groups. Examples include:

C15H24: A class of sesquiterpenes with various biological activities.

C15H24N5O3S: Another compound with similar functional groups but different molecular arrangements.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biological Activity

C15H24ClN5O3S is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal applications. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound consists of:

- Carbon (C) : 15

- Hydrogen (H) : 24

- Chlorine (Cl) : 1

- Nitrogen (N) : 5

- Oxygen (O) : 3

- Sulfur (S) : 1

This unique composition suggests a complex structure that may interact with various biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In particular, research has demonstrated its effectiveness against several pathogenic strains. The following table summarizes the antimicrobial activity observed in various studies:

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 88.9 | |

| Xanthomonas campestris | 76.7 | |

| Pseudomonas fluorescens | 58.9 | |

| Bacillus cereus | 21.1 | |

| Escherichia coli | 20.0 |

The compound exhibited significant antibacterial activity, particularly against Pseudomonas aeruginosa and Xanthomonas campestris, indicating its potential as a biocontrol agent in agriculture.

Study on Antifungal Properties

A recent study focused on the antifungal properties of this compound derived from actinomycetes. The research involved:

- Methodology : Petri plate assays to evaluate growth inhibition.

- Findings : The compound demonstrated notable antifungal activity, with specific isolates showing promise for developing bioformulations aimed at crop protection.

Key Findings:

- The extracted metabolites from actinomycetes revealed a range of bioactive compounds.

- This compound was among those identified as having significant antifungal properties, suggesting its utility in sustainable agriculture practices.

Growth-Promoting Effects

In addition to its antimicrobial properties, this compound was evaluated for its growth-promoting effects on plants. The following table summarizes the eco-physiological characteristics measured in treated versus untreated plants:

| Parameter | Treated Plants (Act1) | Untreated Control |

|---|---|---|

| Number of Leaves (NL) | Higher values | Lower values |

| Total Dry Weight of Seedlings (TDwS) | Higher values | Lower values |

| Shoot Length (SL) | Significant increase | Baseline |

The results indicated that plants inoculated with actinomycetes containing this compound showed enhanced growth parameters compared to the control group, further supporting its potential role as a biostimulant.

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interfere with cellular processes in pathogens, leading to growth inhibition. This could involve:

- Disruption of cell wall synthesis.

- Inhibition of protein synthesis.

- Induction of oxidative stress within microbial cells.

Properties

Molecular Formula |

C15H24ClN5O3S |

|---|---|

Molecular Weight |

389.9 g/mol |

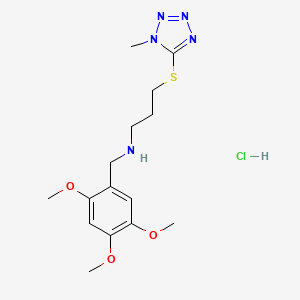

IUPAC Name |

3-(1-methyltetrazol-5-yl)sulfanyl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H23N5O3S.ClH/c1-20-15(17-18-19-20)24-7-5-6-16-10-11-8-13(22-3)14(23-4)9-12(11)21-2;/h8-9,16H,5-7,10H2,1-4H3;1H |

InChI Key |

XKRWUROIDWKDGU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=NN=N1)SCCCNCC2=CC(=C(C=C2OC)OC)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.